6alpha-Hydroxy Norethindrone Acetate

Vue d'ensemble

Description

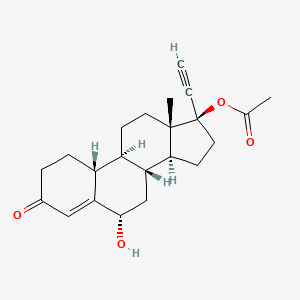

6alpha-Hydroxy Norethindrone Acetate is a synthetic steroidal compound belonging to the family of norethisterone derivatives. It is characterized by the presence of a hydroxyl group at the 6alpha position and an acetate ester at the 17beta position. This compound is primarily used in pharmaceutical research and has significant applications in hormone therapy and contraceptive formulations .

Mécanisme D'action

Target of Action

6-Hydroxy-norethindroneacetate, also known as 6alpha-Hydroxynorethisterone Acetate, is a synthetic, orally active progestin . Its primary target is the progesterone receptor in the body . This receptor plays a crucial role in the regulation of the menstrual cycle, pregnancy, and embryogenesis .

Mode of Action

Once absorbed, the systemic disposition of 6-Hydroxy-norethindroneacetate is similar to that of norethindrone . It binds to the progesterone receptor, leading to a series of changes in the body. It suppresses ovulation, thickens cervical mucus (which inhibits sperm penetration), alters follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slows the movement of ovum through the fallopian tubes, and alters the endometrium .

Biochemical Pathways

It is known that it impacts the hormonal pathways related to the menstrual cycle and pregnancy . By altering the concentrations of FSH and LH, it can suppress ovulation and affect the movement of the ovum through the fallopian tubes .

Pharmacokinetics

6-Hydroxy-norethindroneacetate is rapidly absorbed and deacetylated to norethindrone after oral administration . It undergoes hepatic reduction and conjugation, and is subject to first-pass effect . The volume of distribution of norethindrone is about 4 L/kg . In addition to forming glucuronide and sulfide conjugates, norethindrone is also metabolized to ethinyl estradiol .

Result of Action

The action of 6-Hydroxy-norethindroneacetate leads to several molecular and cellular effects. It induces secretory changes in an estrogen-primed endometrium . On a weight basis, it is twice as potent as norethindrone . It may also suppress new growth and implantation . Pain associated with endometriosis is decreased .

Analyse Biochimique

Biochemical Properties

6alpha-Hydroxy Norethindrone Acetate, like its parent compound Norethindrone Acetate, is likely to interact with progesterone receptors in target cells . These interactions can lead to downstream changes in gene expression and cellular function .

Cellular Effects

Norethindrone Acetate has been shown to have pronounced effects on the endometrium, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia .

Molecular Mechanism

Norethindrone Acetate exerts its effects at the molecular level through binding interactions with progesterone receptors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is supplied with detailed characterization data compliant with regulatory guidelines, suggesting its stability for use in analytical method development, method validation, and quality control applications .

Dosage Effects in Animal Models

Norethindrone Acetate has been shown to have dose-dependent effects, with contraceptive use carrying no risk, but therapeutic doses potentially associated with an increased risk of venous thromboembolism .

Metabolic Pathways

Norethindrone Acetate is known to undergo partial conversion to ethinylestradiol .

Transport and Distribution

Norethindrone Acetate, as a synthetic progestogen, is likely to be distributed widely throughout the body, with target cells found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system .

Subcellular Localization

As a progestogen, it is likely to interact with progesterone receptors, which are typically located in the cell nucleus .

Méthodes De Préparation

The synthesis of 6alpha-Hydroxy Norethindrone Acetate typically involves multiple steps, starting from 19-nor-4-androstenedione. The process includes protection, ethynylation, hydrolysis, and esterification . The reaction conditions are carefully controlled to ensure high yield and purity. Industrial production methods have been optimized to reduce impurities and improve overall conversion rates, making the process suitable for large-scale manufacturing .

Analyse Des Réactions Chimiques

6alpha-Hydroxy Norethindrone Acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones, while reduction can yield alcohols .

Applications De Recherche Scientifique

6alpha-Hydroxy Norethindrone Acetate has a wide range of scientific research applications. In chemistry, it is used as a reference material for analytical studies and as a starting material for the synthesis of other steroidal compounds . In biology and medicine, it is utilized in hormone therapy, particularly for its progestogenic effects. It is also studied for its potential use in treating conditions like endometriosis and abnormal uterine bleeding . Additionally, it has applications in the pharmaceutical industry for the development of contraceptive formulations .

Comparaison Avec Des Composés Similaires

6alpha-Hydroxy Norethindrone Acetate is similar to other norethisterone derivatives, such as norethisterone acetate and norethindrone . its unique structural modifications, including the hydroxyl group at the 6alpha position, confer distinct pharmacological properties. Compared to norethisterone acetate, this compound has a different metabolic profile and may exhibit different therapeutic effects . Other similar compounds include levonorgestrel and lynestrenol, which are also used in hormone therapy and contraceptive formulations .

Activité Biologique

6alpha-Hydroxy Norethindrone Acetate (6α-OH-NETA) is a synthetic derivative of norethindrone, a well-established progestin used in various therapeutic applications, including hormone replacement therapy and contraceptive formulations. The unique hydroxylation at the 6-alpha position of this compound may significantly influence its biological activity, pharmacokinetics, and therapeutic potential compared to its parent compound and other derivatives.

- Chemical Formula : C22H28O4

- Molecular Weight : 356.46 g/mol

- CAS Number : 6856-28-6

The presence of the hydroxyl group at the 6-alpha position is critical as it may enhance binding affinity to progesterone receptors, potentially altering the efficacy and side effect profile of the compound compared to other progestins.

6α-OH-NETA exhibits progestational activity similar to that of norethindrone. The mechanism involves binding to progesterone receptors, leading to changes in gene expression that facilitate various reproductive processes such as endometrial preparation for implantation and modulation of menstrual cycles. The hydroxylation may affect receptor selectivity and activity, suggesting a distinct pharmacodynamic profile .

Pharmacokinetics

The pharmacokinetic properties of 6α-OH-NETA are not extensively documented; however, studies on norethindrone acetate provide insights into its absorption and metabolism. Following oral administration, norethindrone acetate is rapidly converted into norethindrone, which has a half-life of approximately 8.5 hours. The pharmacokinetic parameters for norethindrone include:

| Parameter | Value (Mean ± SD) |

|---|---|

| AUC (0-inf) (ng/ml*h) | 166.90 ± 56.28 |

| Cmax (ng/ml) | 26.19 ± 6.19 |

| tmax (h) | 1.83 ± 0.58 |

| t1/2 (h) | 8.51 ± 2.19 |

This rapid conversion indicates that the biological effects observed with 6α-OH-NETA may closely mirror those of norethindrone due to similar metabolic pathways .

Biological Activity and Therapeutic Applications

Research indicates that modifications at the 6-position can alter the pharmacodynamics of progestins. For instance, 6α-OH-NETA has been proposed for use in hormone replacement therapies and contraceptive formulations due to its structural similarities with norethindrone acetate. Its unique properties may also allow it to serve as a candidate for novel therapeutic agents targeting reproductive health.

Safety Profile and Side Effects

As with other progestins, potential side effects associated with 6α-OH-NETA may include:

- Mood swings and depression

- Weight gain or loss

- Breast tenderness or enlargement

- Increased risk of thromboembolic events

It is essential to consider these factors when evaluating the safety profile of this compound in clinical applications .

Propriétés

IUPAC Name |

[(6S,8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19-20,25H,5-10,12H2,2-3H3/t15-,16-,17-,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEXGWVOAPQSMX-OARMXLMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@H]34)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857707 | |

| Record name | (6alpha,17alpha)-6-Hydroxy-3-oxo-19-norpregn-4-en-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6856-28-6 | |

| Record name | 19-Norpregn-4-en-20-yn-3-one, 17-(acetyloxy)-6-hydroxy-, (6α,17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6856-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6alpha,17alpha)-6-Hydroxy-3-oxo-19-norpregn-4-en-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6856-28-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.